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Compound of Interest

Compound Name: Heparin binding peptide

Cat. No.: B12320698 Get Quote

Introduction

Heparin-binding peptide (HBP) affinity chromatography is a powerful and cost-effective method

for the purification of recombinant proteins. This technique utilizes a short peptide tag fused to

the protein of interest that specifically interacts with heparin immobilized on a chromatography

resin.[1][2][3] Heparin, a highly sulfated glycosaminoglycan, is known to interact with over 400

proteins, making it a versatile ligand for affinity purification.[1][2] The HBP tag, often designed

based on the heparin-binding domain of proteins like FGF1, imparts a high positive charge

density, which can enhance the solubility of the target protein.[1][2] This method offers a

simple, one-step purification protocol that can be performed under both native and denaturing

conditions.[3]

Principle

The principle of HBP affinity chromatography is based on the specific interaction between the

positively charged HBP tag and the negatively charged sulfate groups of heparin. The target

protein, fused with the HBP tag, is loaded onto a heparin-sepharose column. The high affinity

between the tag and the heparin ligand ensures that the fusion protein binds to the column

while other cellular contaminants are washed away. Elution of the bound protein is typically

achieved by increasing the salt concentration of the buffer, which disrupts the electrostatic

interactions.[1][2]
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This technique is widely applicable for the purification of a variety of recombinant proteins

expressed in different systems, including E. coli.[3] It is particularly useful for:

Purification of proteins that are difficult to express in a soluble form.

Single-step purification to achieve high homogeneity.[2][3]

Purification under denaturing conditions for proteins present in inclusion bodies.[2][3]

Quantitative Data Summary
Parameter Value Notes Source

Binding Capacity
0.2-2.0 mg protein/ml

gel

Typical capacity for

Affi-Gel heparin gel.
[4]

At least 1.2 mg human

antithrombin III/ml gel

Specific capacity for

Affi-Gel heparin gel.
[4]

Elution Conditions

(NaCl)
> 500 mM

Typical elution

concentration for

HBP-tagged proteins.

[2]

0.15 - 2.0 M
Gradient or stepwise

elution range.
[4]

Up to 2.0 M
For strongly

interacting proteins.
[5]

Denaturant

Compatibility
Up to 8 M Urea

The HBP tag

facilitates purification

from denatured states.

[2][3]

6 M Guanidine-HCl
Compatible with

heparin affinity resin.

Experimental Protocols
Protocol 1: Purification of HBP-Tagged Protein under
Native Conditions
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This protocol describes the purification of a soluble HBP-tagged protein from a bacterial lysate.

1. Buffer Preparation

Lysis/Equilibration/Wash Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.2.

Elution Buffer: 10 mM Sodium Phosphate, 1.5 M NaCl, pH 7.2.

Column Regeneration Buffer 1: 0.1 M NaOH.

Column Regeneration Buffer 2: 2 M NaCl.

Column Storage Buffer: 20% Ethanol in 0.05 M Sodium Acetate.

2. Experimental Workflow
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Workflow for native protein purification.
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3. Detailed Steps

Cell Lysis: Resuspend the bacterial cell pellet in Lysis Buffer. Lyse the cells by sonication or

using a chemical lysis reagent like lysozyme.

Clarification: Centrifuge the lysate at high speed (e.g., 35,000 x g) to pellet cell debris.[2]

Collect the supernatant containing the soluble HBP-tagged protein.

Column Equilibration: Equilibrate a heparin sepharose column with 5-10 column volumes

(CV) of Equilibration Buffer.

Sample Loading: Load the clarified supernatant onto the equilibrated column at a flow rate of

1-2 mL/min.[2]

Washing: Wash the column with 5-10 CV of Wash Buffer to remove unbound proteins and

contaminants.

Elution: Elute the bound HBP-tagged protein using a step or linear gradient of increasing

NaCl concentration.[2][4] For a step elution, use the Elution Buffer. Collect fractions and

monitor the protein concentration by measuring absorbance at 280 nm.

Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing

the purified protein.

Column Regeneration: Regenerate the column by washing with 2-3 CV of Regeneration

Buffer 1, followed by 3-5 CV of Regeneration Buffer 2, and finally re-equilibrate with

Equilibration Buffer.[4] For long-term storage, wash the column with Storage Buffer.[2]

Protocol 2: Purification of HBP-Tagged Protein under
Denaturing Conditions
This protocol is suitable for proteins expressed in inclusion bodies.

1. Buffer Preparation

Lysis/Equilibration Buffer (Denaturing): 10 mM Sodium Phosphate, 100 mM NaCl, 8 M Urea,

pH 7.2.
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Wash Buffer (Denaturing): 10 mM Sodium Phosphate, 100 mM NaCl, 8 M Urea, pH 7.2.

Refolding/Elution Buffer Gradient: A gradient from 10 mM Sodium Phosphate, 100 mM NaCl,

8 M Urea, pH 7.2 to 10 mM Sodium Phosphate, 1.5 M NaCl, pH 7.2 (with decreasing urea

concentration).

Elution Buffer (Denaturing): 10 mM Sodium Phosphate, 1.5 M NaCl, 8 M Urea, pH 7.2.

2. Detailed Steps

Inclusion Body Solubilization: Resuspend the inclusion bodies in Lysis/Equilibration Buffer

(Denaturing) and incubate to solubilize the protein.

Clarification: Centrifuge the solubilized inclusion bodies to remove any remaining insoluble

material.

Column Equilibration: Equilibrate a heparin sepharose column with 5-10 CV of

Lysis/Equilibration Buffer (Denaturing).

Sample Loading: Load the clarified, denatured protein solution onto the column.[2]

Washing: Wash the column with 5-10 CV of Wash Buffer (Denaturing).

On-Column Refolding and Elution: To refold the protein on the column, a decreasing urea

gradient can be applied simultaneously with an increasing NaCl gradient.[2] Alternatively,

elute the denatured protein using the Elution Buffer (Denaturing) and perform refolding

separately.

Analysis: Analyze the eluted fractions by SDS-PAGE.

Column Regeneration: Follow the same regeneration protocol as for native purification.

Affinity Tag Removal
The HBP tag can be removed by enzymatic cleavage if a specific protease cleavage site is

engineered between the tag and the target protein.[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5710805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5710805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5710805/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12320698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


On-Column Cleavage Off-Column Cleavage

HBP-Fusion Protein Bound to Column

Add Protease to Column

Incubate

Elute Cleaved Target Protein

Eluted HBP-Fusion Protein

Add Protease to Eluted Protein

Incubate

Reload onto Heparin Column

Collect Flow-through (Cleaved Target Protein)

Click to download full resolution via product page

On-column vs. Off-column tag cleavage.

Off-Column Cleavage Protocol

Incubation: Incubate the purified HBP-fusion protein with the specific protease (e.g.,

thrombin) for 14-24 hours.[2]

Reaction Termination: Stop the cleavage reaction by adding a protease inhibitor (e.g.,

PMSF).[2]

Separation: Reload the cleavage mixture onto a heparin sepharose column. The cleaved

target protein will be in the flow-through, while the HBP tag and the protease will bind to the

column.[2]
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Final Purification: The collected flow-through containing the pure target protein can be further

concentrated or desalted as needed.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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